BenchChemオンラインストアへようこそ!

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide

Antitubercular drug discovery Isatin-hydrazone hybrids Structure-activity relationship

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide (CAS 1374303-46-4) is a synthetic isatin-isonicotinohydrazide hybrid characterized by a 5-bromo-substituted oxindole core linked via a hydrazone bridge to an isonicotinoyl moiety. It belongs to the class of isatin hydrazones, which are widely investigated for antitubercular, anticancer, and immunomodulatory activities.

Molecular Formula C14H9BrN4O2
Molecular Weight 345.15 g/mol
Cat. No. B11230392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide
Molecular FormulaC14H9BrN4O2
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H9BrN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H
InChIKeyYOGFGPSAJSPLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide: Product Baseline & Scientific Identity


N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide (CAS 1374303-46-4) is a synthetic isatin-isonicotinohydrazide hybrid characterized by a 5-bromo-substituted oxindole core linked via a hydrazone bridge to an isonicotinoyl moiety . It belongs to the class of isatin hydrazones, which are widely investigated for antitubercular, anticancer, and immunomodulatory activities [1]. The compound is commercially available from Sigma-Aldrich (Product No. R361038) as part of the AldrichCPR collection and from other reputable screening compound vendors, making it accessible for procurement and biological screening campaigns .

Why Generic Substitution Fails for N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide


Isatin-hydrazone derivatives exhibit extreme sensitivity to halogen substitution patterns, regioisomerism, and linker identity in determining biological potency and target selectivity. The 5-bromo substituent is not interchangeable with chloro, fluoro, or unsubstituted analogs, as demonstrated by direct comparative antitubercular assays where bromo-substituted compounds displayed 2- to 16-fold superior MIC values against drug-susceptible M. tuberculosis compared to their chloro counterparts [1]. Furthermore, the isonicotinoyl (4-pyridyl) isomer confers distinct hydrogen-bonding geometry and target recognition compared to the nicotinoyl (3-pyridyl) regioisomer, which may result in divergent binding to enzymatic targets such as DprE1 and IDO . These quantifiable structure-activity relationships make simple in-class substitution scientifically unjustifiable without confirmatory biological profiling. Below is the detailed comparator-based evidence that substantiates the differential profile of this specific compound.

Quantitative Differentiation Evidence for N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide


5-Bromo Substitution Outperforms 5-Chloro and Unsubstituted Analogs in Antitubercular Potency

In a controlled head-to-head evaluation of isatin-nicotinohydrazide hybrids against drug-susceptible M. tuberculosis (ATCC 27294), the 5-bromo-substituted compound 5g demonstrated an MIC of 0.24 µg/mL, matching the potency of the first-line drug isoniazid (INH). In contrast, the corresponding 5-chloro analog (5e) exhibited an MIC of 3.9 µg/mL—a 16-fold reduction in potency—while the unsubstituted analog (5a) was even less active with an MIC of 7.81 µg/mL [1]. The most active 5-chloro compound (5f) achieved only an MIC of 0.48 µg/mL, still 2-fold weaker than the 5-bromo analog. This trend was replicated against drug-resistant M. tuberculosis (ATCC 35823), where the 5-bromo compounds 5g and 5h achieved an MIC of 3.9 µg/mL, representing a >32-fold improvement over INH and streptomycin (MIC >125 µg/mL), while the 5-chloro analog 5f registered an MIC of only 15.63 µg/mL [1].

Antitubercular drug discovery Isatin-hydrazone hybrids Structure-activity relationship Halogen effects

Superior Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Compared to Isoniazid

The isatin-INH hybrid (WF-208), structurally based on the 5-bromoisatin-isonicotinohydrazide scaffold, was evaluated against MDR and XDR clinical strains of M. tuberculosis. WF-208 demonstrated MIC values of 7.8 µg/mL against MDR-TB and 31.3 µg/mL against XDR-TB. Under identical testing conditions, isoniazid (INH) completely failed to inhibit bacterial growth across the entire concentration range tested [1]. This indicates that the hybrid compound retains meaningful inhibitory activity against strains that have developed resistance to the parent drug isoniazid.

Multidrug-resistant tuberculosis Extensively drug-resistant tuberculosis Isoniazid hybrids DprE1 inhibition

Favorable Selectivity Window: High Cytotoxic IC50 Relative to Antitubercular MIC

WF-208 was assessed for cytotoxicity against two non-tumorigenic human cell lines, lung WI-38 and breast MCF-10A, using the MTT assay. The compound exhibited IC50 values of 204.4 µM and 299.7 µM, respectively [1]. This translates to a selectivity index (SI = IC50 / MIC) of >26 for WI-38 and >38 for MCF-10A when compared to its MIC of 7.8 µg/mL (≈22.6 µM) against MDR-TB. In contrast, many frontline antitubercular agents exhibit narrower therapeutic windows.

Cytotoxicity Selectivity index Safety profiling MTT assay

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: A Secondary Pharmacological Dimension not Shared by All Structural Analogs

The compound is reported as Example 20 in multiple U.S. patents (US10034939, US10967060, US11207302, US9320732, US9789094) covering IDO inhibitors for cancer immunotherapy. BindingDB data (BDBM223018) shows that this compound inhibits recombinant human IDO with an IC50 of <500 nM at pH 6.5 [1]. While the patent series contains more potent IDO inhibitors (e.g., Example 24 with IC50 <200 nM), these belong to distinct chemotypes (1,2,5-oxadiazoles) and lack the dual antitubercular/IDO inhibitory profile of the isatin-hydrazone scaffold [2].

Indoleamine 2,3-dioxygenase IDO inhibition Cancer immunotherapy Immunosuppression

Nanoformulation Enables 4-Fold Enhancement of Antitubercular Activity via Sustained Release

Encapsulation of WF-208 into niosomal nanoparticles (hydrodynamic diameter ~500–600 nm) achieved a high loading efficiency of 74.2% and conferred superior stability under simulated gastric conditions [1]. Critically, WF-208-loaded niosomes exhibited a 4-fold increase in antimycobacterial activity compared to the free compound, reducing the MIC from 7.8 µg/mL to 1.9 µg/mL against H37Rv M. tuberculosis after three weeks of incubation [1]. This demonstrates that the compound's intrinsic activity can be significantly potentiated through formulation, an attribute not yet demonstrated for close structural analogs.

Niosomes Drug delivery Sustained release Nanoparticle formulation

Isonicotinoyl (4-Pyridyl) vs. Nicotinoyl (3-Pyridyl) Regioisomerism: Impact on Target Recognition and Procurement Identity

The target compound features an isonicotinoyl (4-pyridylcarbonyl) hydrazide group, which positions the pyridine nitrogen para to the carbonyl. The regioisomeric nicotinoyl (3-pyridylcarbonyl) analog, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide (Hit2Lead SC-5225694; CAS 303127-49-3), is also commercially available . While direct comparative biological data for these two regioisomers is not available in the literature, the position of the pyridine nitrogen is known to critically influence hydrogen-bond donor/acceptor geometry with biological targets. In the related isatin-nicotinohydrazide series, DprE1 docking studies have shown that the hydrazide linker and heteroaryl ring participate in key hydrogen-bond interactions within the enzyme active site [1].

Regioisomerism Isonicotinoyl vs. nicotinoyl Hydrogen bonding Target recognition

Optimal Research and Industrial Application Scenarios for N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide


Lead Compound for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis Drug Discovery

This compound is ideally positioned as a lead scaffold for MDR-TB and XDR-TB drug discovery programs. Its demonstrated MIC of 7.8 µg/mL against MDR-TB and 31.3 µg/mL against XDR-TB, conditions where isoniazid shows zero activity, makes it a valuable starting point for medicinal chemistry optimization targeting drug-resistant tuberculosis [1]. The established DprE1 target hypothesis further supports rational structure-based design efforts [1]. Procurement of this specific 5-bromo isonicotinoyl isomer is essential, as the 5-chloro and unsubstituted analogs show 2- to 32-fold weaker activity [2].

Dual-Activity Probe for IDO-Mediated Immune Evasion in Tuberculosis

The compound's dual pharmacological profile—inhibiting both M. tuberculosis growth (via DprE1 targeting) and human IDO (IC50 <500 nM)—makes it uniquely suited for investigating the intersection of tuberculosis pathogenesis and host immune suppression [1][3]. IDO upregulation in TB granulomas contributes to immune tolerance, and a compound that simultaneously targets the pathogen and reverses IDO-mediated immunosuppression represents a differentiated research tool not available with single-mechanism antitubercular agents.

Nanoformulation Development for Sustained-Release Antitubercular Therapy

The compound has a validated niosomal formulation protocol that achieves 74.2% encapsulation efficiency and a 4-fold improvement in antimycobacterial potency (MIC reduced from 7.8 to 1.9 µg/mL) [1]. This provides a ready-to-use formulation template for researchers developing sustained-release antitubercular drug delivery systems. The documented stability in simulated gastric conditions further supports its suitability for oral delivery applications.

Screening Library Procurement for Halogen-Focused Structure-Activity Relationship Studies

Given the quantifiable 2- to 16-fold difference in antitubercular potency between the 5-bromo and 5-chloro analogs [2], this compound serves as a critical reference standard in halogen-focused SAR libraries. Procurement of the exact isonicotinoyl regioisomer (CAS 1374303-46-4) rather than the nicotinoyl analog (CAS 303127-49-3) is essential, as the regioisomeric identity influences target binding . The compound's commercial availability from Sigma-Aldrich (R361038) ensures reproducible sourcing for SAR campaigns.

Quote Request

Request a Quote for N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.